

Application Notes and Protocols for KIN-8741

Cell-Based Assays

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Compound of Interest

Compound Name: KIN-8741
Cat. No.: B15575410

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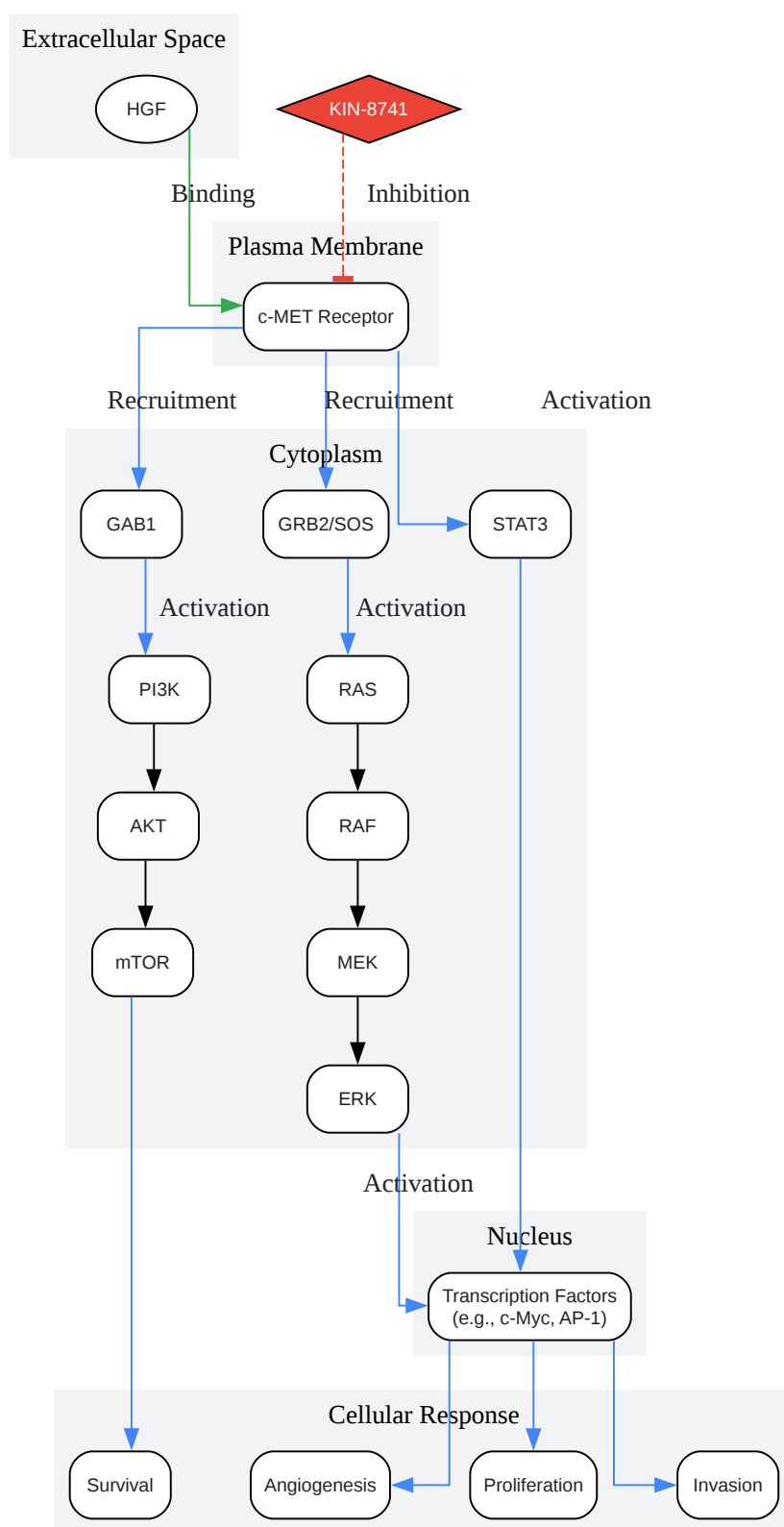
For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN-8741 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Aberrant c-MET signaling, driven by gene amplification, exon 14 skipping mutations, or overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[2][3] **KIN-8741** is designed as a type IIb inhibitor with broad coverage against acquired resistance mutations that can arise with type I inhibitors.[1][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of **KIN-8741**, focusing on its ability to inhibit c-MET signaling and reduce cancer cell viability.

c-MET Signaling Pathway

The hepatocyte growth factor (HGF) is the only known ligand for the c-MET receptor.[1] Upon HGF binding, c-MET dimerizes, leading to autophosphorylation of key tyrosine residues in its kinase domain.[5] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[6] **KIN-8741** is designed to bind to the ATP-binding pocket of the c-MET kinase domain, preventing its autophosphorylation and thereby blocking downstream signaling.



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Caption: **KIN-8741** inhibits the HGF/c-MET signaling pathway.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of KIN-8741 in c-MET Altered NSCLC Cell Lines

Cell Line	c-MET Alteration	KIN-8741 IC50 (nM)
EBC-1	Amplification	8.5
H1993	Amplification	12.3
H596	Exon 14 Skipping	5.2
A549	Wild-Type	>1000

Data are representative and for illustrative purposes only.

Table 2: Inhibition of HGF-Induced c-MET Phosphorylation by KIN-8741 in H596 Cells

KIN-8741 Concentration (nM)	p-MET/Total MET Ratio (Normalized)	% Inhibition
0 (Vehicle Control)	1.00	0
1	0.65	35
10	0.21	79
100	0.05	95
1000	0.02	98

Data are representative and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of **KIN-8741** on the viability of cancer cell lines. The MTS assay is a colorimetric method for assessing the number of viable cells in proliferation or cytotoxicity assays.

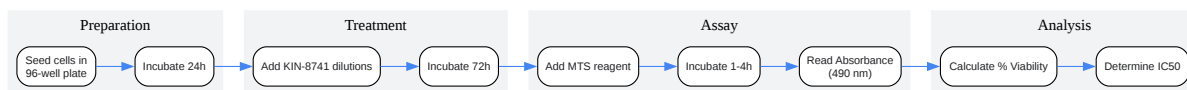
Materials:

- c-MET altered (EBC-1, H1993, H596) and wild-type (A549) NSCLC cell lines
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- **KIN-8741**
- DMSO (vehicle control)
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **KIN-8741** in culture medium. A typical concentration range would be 0.1 nM to 10 µM.
 - Include a DMSO vehicle control (at the same final concentration as the highest **KIN-8741** concentration, typically ≤0.1%).
 - Remove the medium from the wells and add 100 µL of the **KIN-8741** dilutions or vehicle control.^[7]
 - Incubate the plate for 72 hours at 37°C.^[7]

- MTS Assay:
 - Add 20 μ L of MTS reagent to each well.[7]
 - Incubate the plate for 1-4 hours at 37°C, protected from light.[7]
 - Measure the absorbance at 490 nm using a microplate reader.[7]
- Data Analysis:
 - Subtract the background absorbance (medium only wells).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.



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Caption: Workflow for the cell viability (MTS) assay.

Western Blot for c-MET Phosphorylation

This protocol is used to assess the inhibitory effect of **KIN-8741** on HGF-induced c-MET phosphorylation.

Materials:

- H596 cell line (or other suitable cell line)
- Cell culture medium with 10% FBS

- **KIN-8741**
- DMSO
- Recombinant Human HGF
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total c-MET, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL chemiluminescent substrate
- Western blot imaging system

Protocol:

- Cell Culture and Treatment:
 - Seed H596 cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells overnight in a medium containing 0.5% FBS.
 - Pre-treat the cells with various concentrations of **KIN-8741** (e.g., 1, 10, 100, 1000 nM) or DMSO for 2 hours.[8]
 - Stimulate the cells with 50 ng/mL HGF for 15 minutes. Include a non-stimulated control.[8]

- Lysate Preparation:
 - Wash cells twice with ice-cold PBS.[8]
 - Add 100-200 μ L of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[8]
 - Incubate on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[8]
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA protein assay.[8]
 - Normalize protein concentrations and add Laemmli sample buffer.
 - Boil samples at 95-100°C for 5 minutes.[8]
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μ g) per lane onto an SDS-PAGE gel.[8]
 - Perform electrophoresis to separate proteins.
 - Transfer proteins to a PVDF membrane.[8]
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
- Antibody Incubation and Detection:
 - Incubate the membrane with primary antibody against p-MET (e.g., 1:1000 dilution) overnight at 4°C.[8]
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]

- Wash the membrane three times with TBST.
- Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
[8]
- Stripping and Re-probing:
 - To normalize the p-MET signal, the membrane can be stripped and re-probed for total c-MET and a loading control like β -actin.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-MET band intensity to the total c-MET band intensity.
 - Calculate the percentage inhibition of c-MET phosphorylation for each **KIN-8741** concentration relative to the HGF-stimulated vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cellular activity of **KIN-8741**. The cell viability assay is essential for determining the compound's potency in inhibiting the growth of c-MET-dependent cancer cells. The western blot analysis confirms the on-target mechanism of action by directly measuring the inhibition of c-MET phosphorylation. Together, these assays are critical for the preclinical characterization of **KIN-8741** and for guiding its further development as a targeted cancer therapeutic.

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